molecular formula C13H11BrN2OS B12198645 N-[4-(3-bromophenyl)(1,3-thiazol-2-yl)]cyclopropylcarboxamide

N-[4-(3-bromophenyl)(1,3-thiazol-2-yl)]cyclopropylcarboxamide

Cat. No.: B12198645
M. Wt: 323.21 g/mol
InChI Key: TWFXVEINELRKNH-UHFFFAOYSA-N
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Description

N-[4-(3-bromophenyl)(1,3-thiazol-2-yl)]cyclopropylcarboxamide is a compound that features a thiazole ring, a bromophenyl group, and a cyclopropylcarboxamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by bromination and subsequent coupling with cyclopropylcarboxamide . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

N-[4-(3-bromophenyl)(1,3-thiazol-2-yl)]cyclopropylcarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl group and the thiazole ring. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules, using reagents such as palladium catalysts.

Scientific Research Applications

N-[4-(3-bromophenyl)(1,3-thiazol-2-yl)]cyclopropylcarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Research focuses on its anticancer properties, particularly its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(3-bromophenyl)(1,3-thiazol-2-yl)]cyclopropylcarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. The bromophenyl group may enhance binding affinity and specificity, while the cyclopropylcarboxamide moiety can influence the compound’s pharmacokinetic properties. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

N-[4-(3-bromophenyl)(1,3-thiazol-2-yl)]cyclopropylcarboxamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

    Tiazofurin: An antineoplastic drug featuring a thiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C13H11BrN2OS

Molecular Weight

323.21 g/mol

IUPAC Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C13H11BrN2OS/c14-10-3-1-2-9(6-10)11-7-18-13(15-11)16-12(17)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17)

InChI Key

TWFXVEINELRKNH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)Br

Origin of Product

United States

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